molecular formula C21H20FN5O2 B3852530 1-(3-fluorobenzyl)-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-2-piperazinone

1-(3-fluorobenzyl)-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-2-piperazinone

Cat. No. B3852530
M. Wt: 393.4 g/mol
InChI Key: UWAIRBMJULUSIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorobenzyl)-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-2-piperazinone, also known as FMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FMP belongs to the class of triazine-based compounds, which are known for their diverse biological activities, including anticancer, antiviral, and antibacterial properties.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-2-piperazinone is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are essential for the survival and proliferation of cancer cells, viruses, and bacteria. 1-(3-fluorobenzyl)-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-2-piperazinone has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, which may contribute to its anticancer activity. 1-(3-fluorobenzyl)-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-2-piperazinone has also been reported to inhibit the activity of HIV integrase, an enzyme that is essential for the replication of the virus, which may contribute to its antiviral activity.
Biochemical and Physiological Effects
1-(3-fluorobenzyl)-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-2-piperazinone has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the elimination of cancer cells. 1-(3-fluorobenzyl)-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-2-piperazinone has also been shown to inhibit the proliferation and migration of cancer cells, which may contribute to its anticancer activity. In addition, 1-(3-fluorobenzyl)-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-2-piperazinone has been shown to inhibit the replication of viruses and the growth of bacteria, which may contribute to its antiviral and antibacterial activity.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(3-fluorobenzyl)-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-2-piperazinone is its diverse biological activities, which make it a promising candidate for the development of new drugs for the treatment of cancer, viral infections, and bacterial infections. 1-(3-fluorobenzyl)-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-2-piperazinone has also been shown to have low toxicity in animal models, which is an important consideration for the development of new drugs. However, one of the limitations of 1-(3-fluorobenzyl)-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-2-piperazinone is its low solubility in water, which may limit its bioavailability and efficacy in vivo. Further optimization of the chemical structure of 1-(3-fluorobenzyl)-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-2-piperazinone may be necessary to improve its solubility and bioavailability.

Future Directions

There are several future directions for the research and development of 1-(3-fluorobenzyl)-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-2-piperazinone. One direction is the optimization of the chemical structure of 1-(3-fluorobenzyl)-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-2-piperazinone to improve its solubility and bioavailability. Another direction is the evaluation of the efficacy of 1-(3-fluorobenzyl)-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-2-piperazinone in animal models of cancer, viral infections, and bacterial infections. In addition, the identification of the specific enzymes or proteins that are targeted by 1-(3-fluorobenzyl)-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-2-piperazinone may provide insights into its mechanism of action and facilitate the development of new drugs with improved efficacy and specificity. Finally, the development of new synthetic methods for the production of 1-(3-fluorobenzyl)-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-2-piperazinone may facilitate its commercialization and widespread use in scientific research and drug development.

Scientific Research Applications

1-(3-fluorobenzyl)-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-2-piperazinone has been extensively studied for its potential applications in the field of medicine. The compound has been reported to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 1-(3-fluorobenzyl)-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-2-piperazinone has also been shown to possess antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). In addition, 1-(3-fluorobenzyl)-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-2-piperazinone has been reported to have antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O2/c1-29-18-7-5-16(6-8-18)19-12-23-25-21(24-19)27-10-9-26(20(28)14-27)13-15-3-2-4-17(22)11-15/h2-8,11-12H,9-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAIRBMJULUSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=NC(=N2)N3CCN(C(=O)C3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Fluorophenyl)methyl]-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperazin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-fluorobenzyl)-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-2-piperazinone
Reactant of Route 2
1-(3-fluorobenzyl)-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-2-piperazinone
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1-(3-fluorobenzyl)-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-2-piperazinone
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Reactant of Route 4
1-(3-fluorobenzyl)-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-2-piperazinone
Reactant of Route 5
1-(3-fluorobenzyl)-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-2-piperazinone
Reactant of Route 6
1-(3-fluorobenzyl)-4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-2-piperazinone

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